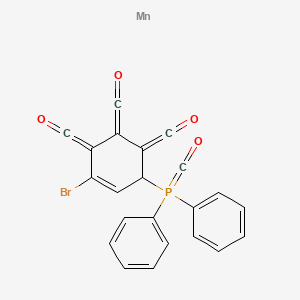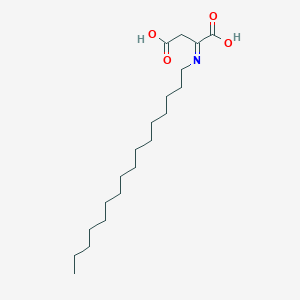
2-Hexadecyliminobutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecyliminobutanedioic acid is an organic compound with the molecular formula C20H37NO4The compound has a molecular weight of 355.512 g/mol and a boiling point of 511.1°C at 760 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecyliminobutanedioic acid typically involves the reaction of hexadecylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. The general reaction scheme is as follows:
Hexadecylamine+Maleic Anhydride→2-Hexadecyliminobutanedioic Acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexadecyliminobutanedioic acid can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxo compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydrocarbon chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Hexadecyliminobutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.
Mécanisme D'action
The mechanism of action of 2-Hexadecyliminobutanedioic acid involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The imine group may also interact with specific molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Hexadecylamine: Shares the long hydrocarbon chain but lacks the imine group.
Maleic Anhydride: Contains the anhydride functional group but lacks the long hydrocarbon chain.
2-Hexadecylaminoethanol: Similar structure but with an alcohol group instead of the imine.
Uniqueness: 2-Hexadecyliminobutanedioic acid is unique due to its combination of a long hydrocarbon chain and an imine functional group. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications .
Propriétés
Numéro CAS |
6339-77-1 |
|---|---|
Formule moléculaire |
C20H37NO4 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
2-hexadecyliminobutanedioic acid |
InChI |
InChI=1S/C20H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20(24)25)17-19(22)23/h2-17H2,1H3,(H,22,23)(H,24,25) |
Clé InChI |
GHDFDXXVEMEIQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN=C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



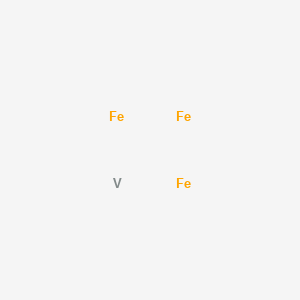
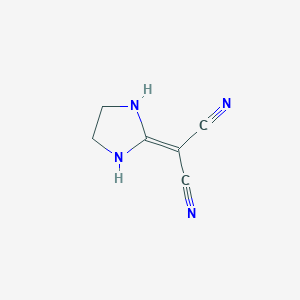


![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)

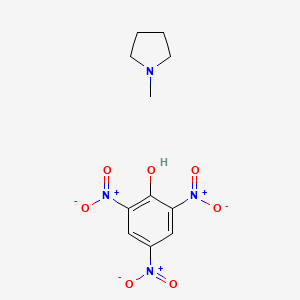
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)

